Product packaging for BD140 [for Albumin binding assay](Cat. No.:CAS No. 1201643-08-4)

BD140 [for Albumin binding assay]

Cat. No.: B3026981
CAS No.: 1201643-08-4
M. Wt: 366.2 g/mol
InChI Key: NDQRWYKJLFZGBK-RMKNXTFCSA-N
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Description

Physiological Significance of Human Serum Albumin (HSA)

Human Serum Albumin (HSA) is a globular protein and the most abundant protein in human blood plasma, making up about half of the total serum protein content. ontosight.aiwikipedia.org Produced in the liver, HSA is a single polypeptide chain composed of 585 amino acids with a molecular weight of approximately 66.5 kDa. ontosight.aivirginia.edu Its primary physiological roles are multifaceted and crucial for maintaining homeostasis.

One of HSA's most critical functions is the maintenance of oncotic pressure, which is essential for regulating the distribution of fluids between blood vessels and tissues. wikipedia.org It also acts as a pH buffer in the blood. virginia.edu Furthermore, HSA possesses an extraordinary capacity to bind and transport a wide variety of endogenous and exogenous substances. wikipedia.orgsigmaaldrich.com These include:

Hormones: HSA transports various hormones throughout the body. ontosight.aiontosight.ai

Fatty acids: It serves as the primary carrier for fatty acids in the plasma. virginia.edusigmaaldrich.com

Bilirubin: HSA binds to bilirubin, a toxic breakdown product of heme, facilitating its transport to the liver for detoxification. ontosight.ai

Drugs: A vast number of therapeutic drugs bind to HSA, which significantly influences their pharmacokinetics, including their distribution, metabolism, and excretion. ontosight.ainih.gov

The versatile binding capabilities of HSA are attributed to its unique three-dimensional structure, which features multiple binding sites. ontosight.ai This makes HSA a key determinant of drug efficacy and a subject of intense study in pharmaceutical sciences. nih.gov

Fundamental Principles of Protein-Ligand Binding Dynamics

The interaction between a protein and a ligand, a smaller molecule that binds to the protein, is a fundamental process in biochemistry, governing everything from enzyme catalysis to signal transduction. numberanalytics.comnumberanalytics.com This binding is a dynamic and reversible process driven by a decrease in the system's total Gibbs free energy. nih.gov

Several key principles govern these interactions:

Molecular Recognition: Proteins selectively bind to specific ligands based on the complementarity of their shapes, sizes, and chemical properties. This is often conceptualized by the "lock and key" model, where the ligand (key) fits into a specific binding site (lock) on the protein. numberanalytics.com

Driving Forces: The binding is mediated by a combination of non-covalent interactions:

Hydrophobic Interactions: The tendency of non-polar molecules to aggregate in aqueous solution is a major driving force for binding, particularly for hydrophobic ligands. drugdesign.org

Hydrogen Bonds: These directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen contribute significantly to binding specificity. numberanalytics.comdrugdesign.org

Electrostatic Interactions: Attractions between oppositely charged ions or polar groups on the protein and ligand are crucial for binding. numberanalytics.com

Thermodynamics and Kinetics: The strength of the interaction is quantified by the binding affinity, often expressed as the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. nih.gov The kinetics of binding describe the rates of association (kon) and dissociation (koff) of the ligand. numberanalytics.com

Conformational Changes: The binding process can be dynamic, involving conformational changes in both the protein and the ligand. The "induced fit" model suggests that the binding of a ligand can induce a conformational change in the protein, creating a more complementary binding site. nih.gov Conversely, the "conformational selection" model posits that a protein exists in an ensemble of conformations, and the ligand preferentially binds to a pre-existing conformation. nih.gov

Understanding these principles is essential for interpreting the results of albumin binding assays and for designing drugs with optimal binding characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21BF2N2O B3026981 BD140 [for Albumin binding assay] CAS No. 1201643-08-4

Properties

IUPAC Name

2,2-difluoro-6-methyl-4-[(E)-2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BF2N2O/c1-3-13-27-20-10-7-17(8-11-20)6-9-19-14-16(2)21-15-18-5-4-12-25(18)22(23,24)26(19)21/h4-12,14-15H,3,13H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQRWYKJLFZGBK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC=C(C=C4)OCCC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)/C=C/C4=CC=C(C=C4)OCCC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-08-4
Record name BD140
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Bd140 As a Specific Fluorescent Probe for Albumin Binding Assays

Historical Development and Rationale for BD140 Design

The development of site-specific fluorescent probes for HSA dates back to the 1970s, with the pioneering work of Sudlow and colleagues who used probes like dansylated amino acids to identify and characterize the two principal drug-binding sites. tcichemicals.comflinders.edu.aunih.gov These initial studies laid the groundwork for understanding drug-HSA interactions. Over the years, while probes for both sites became available, the need for improved tools with high specificity and sensitivity persisted, driving further research. nih.gov

BD140 was developed by Chang et al. as a novel fluorescent probe specifically designed to bind to Sudlow's Site II on HSA. tcichemicals.comtcichemicals.com The rationale behind its design was to create a highly specific and efficient tool for use in competitive displacement assays. tcichemicals.comtcichemicals.com Such assays are vital in high-throughput screening during drug discovery to quickly determine if a candidate drug binds to Site II of HSA. tcichemicals.comnih.gov The development, reported in 2013, presented BD140 as part of a "fluorescent dye cocktail" for multiplex drug-site mapping, highlighting its role in more complex and efficient screening methodologies. tcichemicals.com Its design allows for simple and rapid assays to be performed using a plate-reader format, making it a valuable asset for pharmacokinetic and metabolic toxicity studies. tcichemicals.com

Comparative Analysis of BD140 with Established Fluorescent Probes for HSA

The utility of a fluorescent probe is determined by its binding characteristics and photophysical properties compared to existing tools. BD140 has been evaluated against established probes for HSA's drug-binding sites, primarily Dansylamide for Site I and Dansylglycine for Site II. tcichemicals.comtcichemicals.com

BD140 demonstrates superior binding efficiency and fluorescence characteristics that make it a highly effective probe for Site II. Upon binding to HSA, BD140 exhibits a significant increase in its fluorescence intensity. One of its key advantages is its effectiveness at lower concentrations compared to other probes. For instance, studies have shown that BD140 can produce a comparable fluorescence signal at a concentration of 3 µM, whereas a probe like DNSA requires a higher concentration of 10 µM. This indicates a stronger binding affinity and/or a more significant fluorescence enhancement upon binding.

The fluorescence properties of BD140 are well-suited for standard laboratory equipment. tcichemicals.com Competitive displacement assays using BD140 are typically conducted by exciting the probe at approximately 365 nm and measuring the emission at around 585 nm. tcichemicals.comtcichemicals.com

The following table provides a comparative overview of the fluorescence properties of BD140 and other common HSA probes.

ProbeTarget SiteExcitation (nm)Emission (nm)Key Characteristics
BD140 Site II~365 tcichemicals.comtcichemicals.com~585 tcichemicals.comtcichemicals.comHigh specificity for Site II; effective at low concentrations. tcichemicals.com
Dansylglycine Site II~365 tcichemicals.com~480 tcichemicals.comAn established probe for Site II. tcichemicals.com
Dansylamide Site I~365 tcichemicals.com~480 tcichemicals.comA standard probe used to characterize binding at Site I. tcichemicals.com

This table is interactive. Users can sort columns to compare probes.

Methodologies for Investigating Bd140 Albumin Interactions

Advanced Spectroscopic Techniques

Spectroscopic methods are central to studying the binding of ligands like BD140 to proteins. These techniques leverage the changes in the physical properties of either the ligand or the protein upon interaction to provide detailed insights into the binding mechanism, affinity, and structural consequences of complex formation.

Fluorescence spectroscopy is a highly sensitive method for monitoring ligand-protein interactions. It relies on the intrinsic fluorescence of the protein (from aromatic amino acids like tryptophan) or the extrinsic fluorescence of a probe like BD140.

Steady-state fluorescence analysis is a primary tool for characterizing the binding of BD140 to albumin. BD140 is a "turn-on" fluorescent probe, meaning its fluorescence intensity increases significantly upon binding to the hydrophobic pocket of Sudlow Site II on human serum albumin (HSA). nih.gov This enhancement is attributed to the change in the microenvironment of the probe, moving from an aqueous solution to a non-polar protein pocket.

The typical experimental setup involves titrating a solution of albumin with increasing concentrations of BD140 and measuring the resulting fluorescence. The excitation wavelength for BD140 is generally set around 365 nm, with the emission peak observed at approximately 470 nm or 585 nm, depending on the specific buffer conditions and instrumentation. labscoop.com The binding of BD140 to HSA is specific to drug binding site II; this is confirmed by competitive displacement assays where the binding is significantly inhibited by Site II ligands like ibuprofen (B1674241) and flurbiprofen, but not by Site I ligands such as warfarin (B611796) and phenylbutazone. labscoop.com

ParameterValueSignificance
Excitation Wavelength (λex)~365 nmWavelength of light used to excite the BD140 probe.
Emission Wavelength (λem)~470 nm / ~585 nmWavelength of light emitted by BD140 upon binding to albumin, showing a significant increase in intensity.
Binding SpecificitySudlow Site II of HSAConfirmed by competitive displacement with known site-specific ligands.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. In the context of protein-ligand binding, quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding is often observed. This quenching can occur through two primary mechanisms: dynamic and static.

Dynamic Quenching: This occurs when the fluorophore and the quencher come into contact during the transient lifetime of the excited state. It is a collisional process and does not affect the fluorophore's absorption spectrum.

Static Quenching: This results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. universityofgalway.ie This type of quenching leads to a decrease in the population of excitable fluorophores and may alter the absorption spectrum of the fluorophore. nih.gov

While steady-state measurements can suggest a quenching mechanism, time-resolved fluorescence spectroscopy provides the most definitive method for distinguishing between them. universityofgalway.ie This technique measures the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state. In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. In contrast, for static quenching, the lifetime of the uncomplexed fluorophore remains unchanged because the ground-state complex is non-fluorescent and simply does not contribute to the signal. universityofgalway.ie By measuring the fluorescence decay of albumin's tryptophan in the presence and absence of BD140, researchers can definitively identify the quenching mechanism at play.

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). ias.ac.in The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular proximity. youtube.com

To determine the binding geometry of BD140 on albumin, FRET can be employed by using the intrinsic fluorescence of albumin's single tryptophan residue (Trp-214), located in Sudlow Site I, as the donor and the bound BD140 molecule as the acceptor. The efficiency of energy transfer (E) can be calculated, which is related to the distance (r) between the donor and acceptor by the Förster equation:

E = R₀⁶ / (R₀⁶ + r⁶)

Where R₀ is the Förster distance, the distance at which the energy transfer efficiency is 50%. R₀ itself depends on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. ias.ac.in By measuring the quenching of the tryptophan fluorescence in the presence of BD140 and determining the FRET efficiency, the distance between Trp-214 and the BD140 binding site (Site II) can be calculated, providing precise information about the binding geometry. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. youtube.commdpi.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The CD spectrum of a protein in the far-UV region (190-250 nm) provides information about its secondary structure (α-helix, β-sheet content), while the near-UV region (250-320 nm) is sensitive to the environment of aromatic amino acid residues and thus reflects the tertiary structure. nih.gov

The binding of a ligand like BD140 to albumin can induce conformational changes in the protein's structure. nih.gov These changes can be monitored by recording the CD spectrum of albumin before and after the addition of BD140. A change in the characteristic CD bands, particularly the negative bands at ~208 nm and ~222 nm for α-helical content, indicates an alteration in the secondary structure. The binding of BD140 to albumin has been shown to induce such conformational changes, with a noted decrease in the α-helical content, suggesting a partial unfolding or structural rearrangement of the protein upon complex formation. nih.govnih.gov

Spectral RegionWavelength RangeStructural Information GainedExpected Change with BD140 Binding
Far-UV190-250 nmProtein Secondary Structure (α-helix, β-sheet)Alteration in ellipticity at ~208 and ~222 nm, indicating a change in α-helical content.
Near-UV250-320 nmProtein Tertiary Structure (environment of aromatic residues)Changes in the spectrum reflecting adjustments in the local environment of Tyr and Trp residues.

UV-Visible (UV-Vis) absorption spectroscopy is a straightforward method used to detect the formation of a ground-state complex between a protein and a ligand. nih.gov Proteins exhibit characteristic absorption peaks in the UV region. Human serum albumin typically shows a strong absorption band around 280 nm, which is due to the π → π* transitions of the aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine). nih.govresearchgate.net

When a ligand binds to a protein and forms a ground-state complex (indicative of a static interaction), the microenvironment of these aromatic residues can be altered, leading to a change in the protein's UV-Vis absorption spectrum. scispace.com An observed increase in the absorbance of albumin upon the addition of BD140, sometimes accompanied by a slight shift in the wavelength of maximum absorbance (red or blue shift), confirms the formation of a BD140-albumin complex. scispace.com This technique complements fluorescence quenching studies, as a change in the absorption spectrum is a hallmark of a static quenching mechanism. nih.gov

Fluorescence Spectroscopy

Quantitative Binding and Competitive Displacement Assays

Quantitative assays are fundamental to characterizing the interaction between BD140 and HSA. These assays include fluorescence titration to determine the strength of the binding and competitive displacement experiments to identify the specific binding site on the albumin protein.

Fluorescence titration is a key method used to determine the binding affinity of BD140 to albumin. BD140 is a novel fluorescent dye that exhibits "turn-on" fluorescence emission, meaning its fluorescence intensity significantly increases upon binding to HSA nih.gov. The procedure involves measuring the change in the fluorescence of BD140 as increasing concentrations of albumin are added tcichemicals.com. This enhancement in fluorescence is monitored to calculate key binding parameters, such as the association constant (K_A) or dissociation constant (K_D), which quantify the strength of the interaction.

Changes in the probe's fluorescence are analyzed by fluorescence titrations, which can also be used to observe the effects of competitive displacement by other compounds tcichemicals.com. The specific binding of BD140 to HSA allows for its use in assays to determine if other drugs bind to the same site labscoop.comtcichemicals.com. For reliable results, it is often recommended to use fatty acid-free HSA tcichemicals.com.

Table 1: Typical Experimental Conditions for BD140 Fluorescence Assays

Parameter Value Source(s)
Excitation Wavelength 365 nm tcichemicals.comlabscoop.com
Emission Wavelength 585 nm tcichemicals.comlabscoop.com
Buffer Phosphate Buffer (pH 7.2-7.5) with 1% DMSO tcichemicals.comlabscoop.com
HSA Concentration 5 µM - 20 µM tcichemicals.comlabscoop.com
BD140 Concentration ~20 µM labscoop.com

| Incubation | 30 minutes at 20-25°C | tcichemicals.comlabscoop.com |

Competitive displacement assays are essential for confirming the precise binding location of BD140 on the HSA molecule tcichemicals.com. HSA has two primary drug binding sites, known as Site I and Site II tcichemicals.com. By using marker compounds with known specificity for these sites, researchers can determine where BD140 binds. The pattern of displacement of the fluorescent probe by various drugs enables the identification and characterization of the specific binding sites on HSA tcichemicals.comlabscoop.com.

To validate that BD140 binds to Site II, competitive displacement experiments are conducted using drugs known to bind specifically to this site, such as Ibuprofen and Flurbiprofen labscoop.commdpi.com. When these Site II ligands are introduced into a solution containing the pre-formed BD140-HSA complex, they compete for the same binding pocket. The binding of Ibuprofen or Flurbiprofen to Site II displaces BD140, leading to a significant decrease in the measured fluorescence intensity labscoop.com. This inhibition of the BD140-HSA interaction is strong evidence that BD140 selectively binds to Sudlow's Site II on the albumin molecule tcichemicals.comlabscoop.com. Ibuprofen is frequently used as a positive control for Site II binding studies tcichemicals.com.

To further confirm the specificity of BD140 for Site II, experiments are performed with marker ligands specific to Site I, such as Warfarin and Phenylbutazone labscoop.comnih.govnih.gov. These compounds have a well-documented high affinity for Site I on HSA nih.gov. In competitive binding assays, the presence of Warfarin or Phenylbutazone does not result in a significant inhibition or displacement of BD140 from the albumin molecule labscoop.com. This lack of competition demonstrates that BD140 does not bind to Site I and reinforces its characterization as a specific probe for Site II tcichemicals.comlabscoop.com.

| Phenylbutazone | Site I | No significant inhibition / displacement | BD140 does not bind to Site I | labscoop.com |

The design of rigorous control experiments is critical to validate the results of albumin binding assays and ensure that the observed effects are genuinely due to the specific molecular interactions being studied.

A fundamental control in the assay design is the inclusion of negative controls, specifically performing the experiment in the absence of HSA . This step is essential to account for any intrinsic fluorescence of BD140 or other components in the assay buffer. By measuring the fluorescence of BD140 in the buffer alone, researchers can establish a baseline and confirm that the significant increase in fluorescence only occurs in the presence of albumin. This control effectively excludes the possibility of non-specific fluorescence, ensuring the accuracy and reliability of the binding data .

Control Experiment Design and Validation

Use of Denatured Albumin

To confirm the specificity of BD140 binding to the native, folded structure of albumin, denatured albumin is often employed as a negative control. Denaturation involves disrupting the protein's secondary and tertiary structure, which effectively deforms or destroys the specific architecture of its binding pockets.

A common method for denaturation is heat treatment, for instance, incubating a solution of Human Serum Albumin (HSA) at 65°C for approximately 15 minutes. When BD140 is introduced to this heat-treated albumin, a significant reduction or complete absence of a fluorescence signal is expected. This outcome demonstrates that the binding interaction is not due to non-specific surface adsorption but is dependent on the precise three-dimensional conformation of the native albumin binding site.

Importance of Fatty Acid-Free Albumin

Human Serum Albumin is the primary transporter of fatty acids in the bloodstream, and it possesses multiple binding sites for these molecules. nih.gov The presence of endogenous or exogenous fatty acids in an albumin preparation can significantly interfere with the binding studies of other ligands, including the fluorescent probe BD140, which is known to bind specifically to drug binding site II. tcichemicals.comnih.govtcichemicals.com

Research has shown that the fluorescence activity of BD140 is markedly lower when tested with standard biochemical-grade HSA, which contains fatty acids (FA+), compared to its activity with fatty acid-free (FA-) HSA. tcichemicals.com This interference occurs because fatty acids can either directly compete for the same binding site or bind to other sites in a way that allosterically alters the conformation of site II, thereby reducing the affinity for BD140. For this reason, the use of fatty acid-free albumin is strongly recommended to ensure the accuracy and reproducibility of binding assay results, as it eliminates a critical variable and allows for the precise characterization of the BD140-albumin interaction at its specific binding site. tcichemicals.com

Advanced Biophysical and Computational Approaches in Conjunction with BD140 Studies

To gain a comprehensive understanding of the BD140-albumin interaction, researchers utilize a suite of advanced biophysical and computational techniques. These methods move beyond simple binding confirmation to provide detailed quantitative data on the thermodynamics, kinetics, and structural basis of the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful and label-free technique that directly measures the heat changes associated with molecular binding events. malvernpanalytical.comyoutube.com In a typical ITC experiment to study the BD140-albumin interaction, a solution of BD140 would be incrementally injected into a sample cell containing a solution of fatty acid-free albumin. malvernpanalytical.com

As BD140 binds to albumin, heat is either released (exothermic) or absorbed (endothermic), and this change is measured with high sensitivity by the calorimeter. The resulting data allows for the direct determination of several key thermodynamic parameters in a single experiment. malvernpanalytical.com This provides a complete thermodynamic profile of the interaction, revealing the fundamental forces that drive the binding process.

Table 1: Thermodynamic Parameters Determined by ITC

Parameter Symbol Description
Binding Affinity (Dissociation Constant) K D Quantifies the strength of the interaction. A lower K D value indicates a stronger binding affinity. It is the reciprocal of the association constant (K A ).
Stoichiometry n Represents the molar ratio of the binding, indicating how many molecules of BD140 bind to a single molecule of albumin.
Enthalpy Change ΔH The heat released or absorbed upon binding. It reflects the energy changes from the formation and breaking of bonds during the interaction.

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. It is often influenced by conformational changes and the displacement of water molecules. |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is an optical, label-free biosensing technique used to monitor molecular interactions in real-time. jacksonimmuno.comyoutube.com For a BD140-albumin study, HSA is typically immobilized onto the surface of a sensor chip. youtube.com A solution containing BD140 (the analyte) is then flowed over this surface. youtube.com

The SPR instrument detects changes in the refractive index at the sensor surface, which are proportional to the change in mass as BD140 binds to the immobilized albumin. jacksonimmuno.comyoutube.com This allows for the continuous monitoring of both the association (binding) and dissociation (unbinding) phases of the interaction. The resulting data, presented as a sensorgram, is used to calculate the kinetic rate constants. nih.gov

Table 2: Kinetic Parameters Determined by SPR

Parameter Symbol Description
Association Rate Constant k a (or k on ) Describes the rate at which the BD140-albumin complex is formed when the two molecules are in solution.
Dissociation Rate Constant k d (or k off ) Describes the rate at which the BD140-albumin complex breaks apart. A lower k d indicates a more stable complex.

Molecular Docking and Molecular Dynamics Simulations for Atomic-Level Insights

Computational methods like molecular docking and molecular dynamics (MD) simulations provide invaluable atomic-level insights into how BD140 interacts with albumin. These in silico techniques complement experimental data by predicting and analyzing the binding at a structural level.

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand (BD140) when bound to a protein's binding site (albumin's site II). shirazu.ac.ir Using the known three-dimensional structure of HSA, docking algorithms sample numerous possible poses of BD140 within the binding pocket and use a scoring function to rank them, estimating the binding affinity. nih.gov This provides a static, hypothetical model of the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability and dynamics of the predicted BD140-albumin complex. nih.govmdpi.com The simulation calculates the movements of every atom in the complex over time (typically nanoseconds), providing a view of its flexibility and the persistence of key interactions, such as hydrogen bonds. mdpi.commdpi.com Analysis of parameters like Root Mean Square Deviation (RMSD) helps to determine the stability of the complex over the simulation period. ysu.am

Table 3: Comparison of Computational Techniques

Technique Primary Goal Output
Molecular Docking Predict the most likely binding pose and estimate binding affinity. A static 3D model of the ligand-protein complex and a binding score/energy. shirazu.ac.irmdpi.com

| Molecular Dynamics (MD) | Evaluate the stability of the docked complex and analyze its dynamic behavior. | A trajectory of atomic movements over time, information on conformational changes, and analysis of interaction stability. mdpi.comysu.am |

X-ray Crystallography of Albumin-Ligand Complexes for Structural Validation

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of molecules and their complexes. nih.gov It serves as the gold standard for validating the binding information obtained from other experimental and computational methods. frontiersin.org

To apply this technique to the BD140-albumin interaction, researchers would first need to produce high-quality crystals of the albumin-BD140 complex. These crystals are then exposed to a focused beam of X-rays. The way the crystal diffracts the X-rays is recorded and analyzed to calculate the positions of all atoms in the complex, resulting in a detailed atomic map. semanticscholar.org

The resulting crystal structure would provide unambiguous evidence of:

The precise location of BD140 within albumin's binding site II.

The exact orientation and conformation of BD140 when bound.

The specific amino acid residues of albumin that are involved in the interaction.

The network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov

This structural information is crucial for understanding the basis of binding specificity and for rational drug design efforts. unipd.it

Time-Resolved Dynamics Measurements (e.g., SwitchSENSE Technology)

Time-resolved dynamics measurements are powerful methodologies employed to monitor the kinetic parameters of molecular interactions, such as the association (k_on) and dissociation (k_off) rate constants. Unlike steady-state methods that measure interactions at equilibrium, these techniques track the binding and dissociation events as they occur, offering a more complete picture of the interaction dynamics.

SwitchSENSE Technology: A Glimpse into Molecular Motion

SwitchSENSE technology stands at the forefront of real-time kinetic analysis. This innovative approach utilizes electrically switchable DNA nanolevers anchored to a gold surface. A target molecule, in this case, serum albumin, is immobilized on these nanolevers. The introduction of a binding partner, such as BD140, results in a change in the hydrodynamic friction of the nanolever as it oscillates in an applied electric field. This change in movement is detected with high temporal resolution, allowing for the precise determination of kinetic rates. The technology can also monitor changes in the fluorescence environment of a dye attached to the nanolever, providing another dimension of data on the binding event. While specific studies applying SwitchSENSE to the BD140-albumin interaction are emerging, the technology has proven effective in characterizing the kinetics of various small molecule-protein interactions.

Detailed Research Findings from Time-Resolved Fluorescence Studies

While specific data from SwitchSENSE technology on the BD140-albumin interaction is not yet widely published, other time-resolved fluorescence techniques, such as stopped-flow spectroscopy, have been instrumental in characterizing these kinetics. In a typical stopped-flow experiment, solutions of BD140 and albumin are rapidly mixed, and the subsequent increase in BD140's fluorescence intensity is monitored over milliseconds. This allows for the direct measurement of the association rate.

Hypothetical data from such an experiment is presented below to illustrate the nature of the findings. These values are representative of typical small molecule interactions with albumin.

Table 1: Hypothetical Kinetic Parameters of BD140 Binding to Human Serum Albumin (HSA)

ParameterValueUnitTechnique
Association Rate Constant (k_on)1.5 x 10^5M-1s-1Stopped-Flow Fluorescence
Dissociation Rate Constant (k_off)0.03s-1Stopped-Flow Fluorescence
Dissociation Constant (K_D)200nMCalculated (k_off / k_on)

The association rate constant (k_on) reflects how quickly BD140 binds to an available site on albumin, while the dissociation rate constant (k_off) indicates the stability of the complex, or how quickly BD140 detaches. The ratio of these two rates gives the dissociation constant (K_D), a measure of the binding affinity. A lower K_D value signifies a higher affinity.

Further insights can be gained by observing the influence of temperature on these kinetic parameters, which can help to elucidate the thermodynamic driving forces of the interaction.

Table 2: Hypothetical Temperature Dependence of BD140-HSA Interaction Kinetics

Temperature (°C)k_on (M-1s-1)k_off (s-1)K_D (nM)
251.5 x 10^50.030200
372.1 x 10^50.045214

The application of time-resolved dynamics measurements is crucial for a comprehensive understanding of the BD140-albumin interaction. The kinetic data derived from these techniques provide a detailed narrative of the binding event, from the initial encounter to the eventual separation, which is fundamental for predicting the behavior of albumin-bound molecules in a physiological context.

Quantitative Analysis and Characterization of Bd140 Albumin Binding Parameters

Determination of Binding Constants and Affinity (K_D, K_A)

The binding affinity of BD140 for albumin is a key parameter that quantifies the strength of their interaction. This is typically expressed by the association constant (K_A) or its reciprocal, the dissociation constant (K_D). A high K_A or a low K_D value indicates a strong binding affinity.

Table 1: Methods for Determining Binding Constants

MethodDescription
Fluorescence Titration Measures the change in fluorescence intensity of BD140 upon binding to increasing concentrations of albumin to determine binding affinity.
Surface Plasmon Resonance (SPR) Immobilizes HSA on a sensor chip to measure real-time association and dissociation rates of BD140, allowing for the calculation of K_A and K_D.
Equilibrium Dialysis A classical method to determine the unbound concentration of a ligand in equilibrium with a protein solution, which can be used to calculate binding constants.

Elucidation of Binding Stoichiometry

Binding stoichiometry refers to the molar ratio in which BD140 binds to albumin. It is crucial for understanding the capacity of albumin to bind this probe and, by extension, other competing ligands.

The Job's plot method, also known as the method of continuous variation, is a widely used technique to determine the binding stoichiometry. nih.gov This method involves varying the mole fractions of BD140 and albumin while keeping the total molar concentration constant and monitoring a physical property that changes upon binding, such as fluorescence. The stoichiometry is determined from the mole fraction at which the maximum change is observed. nih.gov For the interaction between 8-Anilino-1-naphthalenesulfonic acid (ANS), another fluorescent probe, and bovine serum albumin (BSA), a binding stoichiometry of 1:3 (BSA:ANS) has been reported. nih.gov While the specific stoichiometry for BD140 is not explicitly stated in the provided results, it is known to bind specifically to drug binding site II on HSA. tcichemicals.com This suggests a well-defined binding interaction, and techniques like fluorescence titration and molecular docking can help elucidate the precise stoichiometry. nih.gov

Table 2: Techniques for Determining Binding Stoichiometry

TechniqueDescription
Job's Plot (Continuous Variation) The mole fractions of BD140 and albumin are varied while keeping the total concentration constant. The stoichiometry is determined from the mole fraction at which a maximum change in a physical property (e.g., fluorescence) is observed. nih.gov
Fluorescence Titration Can provide insights into the number of binding sites by analyzing the saturation point of the fluorescence signal as the concentration of one component is increased.
Molecular Docking Simulations Computational models that predict the preferred orientation and binding ratio of one molecule to a second when bound to each other to form a stable complex.

Thermodynamic Parameters of BD140-HSA Interaction (Gibbs Free Energy, Enthalpy, Entropy)

The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide a deeper understanding of the forces driving the binding of BD140 to HSA.

These parameters can be determined by studying the binding interaction at different temperatures. The Gibbs free energy, which indicates the spontaneity of the binding process, can be calculated from the binding constant (K_A) using the equation: ΔG = -RTln(K_A), where R is the gas constant and T is the absolute temperature. A negative ΔG signifies a spontaneous interaction.

The enthalpy and entropy changes are determined from the van't Hoff equation by plotting ln(K_A) against 1/T. The slope of this plot gives -ΔH/R, and the intercept gives ΔS/R.

A negative ΔH indicates that the binding is an exothermic process, often driven by hydrogen bonds or van der Waals forces.

A positive ΔS suggests that the binding is entropically driven, which can be due to the release of water molecules from the binding site (hydrophobic interactions).

For many drug-HSA interactions, the binding is spontaneous. rsc.org For example, the interaction of various bufadienolides with HSA shows negative ΔG values, with varying contributions from enthalpy and entropy, indicating that the primary driving forces can differ. figshare.com

Table 3: Thermodynamic Parameters and Their Significance

ParameterSymbolSignificance
Gibbs Free Energy ΔGIndicates the spontaneity of the binding process. A negative value signifies a spontaneous interaction.
Enthalpy Change ΔHRepresents the heat change during binding. A negative value indicates an exothermic reaction (favorable enthalpically), while a positive value indicates an endothermic reaction.
Entropy Change ΔSRepresents the change in randomness or disorder during binding. A positive value indicates an increase in disorder (favorable entropically), often associated with hydrophobic interactions.

Kinetic Characterization of BD140 Binding and Dissociation from Albumin

The kinetics of the BD140-albumin interaction, specifically the association rate constant (k_on) and the dissociation rate constant (k_off), describe how quickly the complex forms and breaks apart. These kinetic parameters are crucial as the dissociation rate can be a rate-limiting step in the clearance of albumin-bound substances by the liver. nih.gov

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time measurement of binding kinetics. In an SPR experiment, HSA is typically immobilized on a sensor surface, and a solution containing BD140 is flowed over it. The instrument detects the change in the refractive index at the surface as BD140 binds to and dissociates from the immobilized albumin, providing data to calculate k_on and k_off.

Table 4: Techniques for Kinetic Characterization

TechniqueDescription
Surface Plasmon Resonance (SPR) Provides real-time measurement of the association and dissociation rates of BD140 to immobilized albumin, allowing for the direct calculation of k_on and k_off.
Microfluidic T-Sensor Analyzes the diffusive transport of molecules in a microfluidic channel. Numerical modeling of the diffusion profiles can be used to determine kinetic parameters. rsc.org
Stopped-Flow Spectroscopy Rapidly mixes solutions of BD140 and albumin and monitors the change in a spectroscopic signal (e.g., fluorescence) over a short time scale to determine kinetic rates.

Emerging Research Directions and Future Perspectives for Bd140 in Albumin Binding Studies

Addressing Inter-Species Variability in Albumin Binding Profiles (e.g., HSA vs. BSA)

A significant area of ongoing research is understanding the differences in binding affinity and kinetics between human serum albumin (HSA) and bovine serum albumin (BSA). While BSA has historically been a common and cost-effective substitute in preliminary studies, evidence increasingly points to significant variations in binding characteristics that can impact the translation of early-stage findings to clinical applications. nih.govmdpi.com

Studies have shown that even with the same ligand, binding constants and even the preferred binding site can differ between HSA and BSA. For instance, one study found that the binding constant of a particular coumarin (B35378) derivative was significantly higher for HSA than for BSA. mdpi.com These discrepancies arise from differences in the amino acid sequences and, consequently, the three-dimensional structures of the albumin from different species. mdpi.com Such variations can affect the binding of drugs and probes like BD140. nih.gov Therefore, direct investigation of BD140's interaction with various animal serum albumins is crucial for the preclinical assessment of drug candidates.

ParameterHuman Serum Albumin (HSA)Bovine Serum Albumin (BSA)Key takeaway
Binding Constant (Ka) with Coumarin-343 2.1 x 10⁵ mol·L⁻¹6.5 x 10⁴ mol·L⁻¹C343 binds more strongly to HSA than BSA. mdpi.com
Binding Site Preference for Coumarin-343 Drug Site I (DS1)Drug Site I (DS1)Both proteins show a preference for the same binding site for this ligand. mdpi.com
Effect on Binding Kinetics of human IgG/goat anti-human IgG Significantly affected SPR shift and binding constants. nih.govDid not significantly affect the binding constant. nih.govHSA can interfere with antibody-antigen interactions, a factor not observed with BSA. nih.gov

Integration of BD140 with Microfluidic and Miniaturized Assay Platforms

The advent of microfluidics and miniaturized assay platforms presents a significant opportunity to enhance the efficiency and throughput of albumin binding studies using BD140. These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening of compound libraries.

Integrating BD140 into microfluidic chips, often made of materials like polydimethylsiloxane (B3030410) (PDMS), would enable precise control over experimental conditions and the ability to perform numerous parallel assays. nih.gov The fluorescence properties of BD140 are well-suited for detection in such systems, allowing for real-time monitoring of binding and displacement events. This integration could accelerate the identification of lead compounds with desirable albumin binding characteristics.

Computational Advancements for Enhanced Prediction of BD140-Ligand Displacement

Computational modeling is rapidly becoming an indispensable tool in drug discovery and development. nih.gov Advanced computational methods, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding of ligands to proteins like albumin. mdpi.comnih.gov These techniques can be used to predict how a potential drug molecule might displace BD140 from its binding site on HSA.

By creating detailed in silico models of the HSA-BD140 complex, researchers can simulate the introduction of new ligands and predict their binding affinity and potential for displacement. This computational pre-screening can help to prioritize compounds for experimental testing, thereby saving time and resources. The development of more accurate and predictive algorithms will be crucial for realizing the full potential of this approach. nih.gov

Exploration of BD140 Utility in Non-HSA Protein Binding Systems

While BD140 is specifically designed for binding to HSA, its potential utility in studying interactions with other proteins warrants exploration. Many drugs and endogenous molecules bind to other plasma proteins, such as alpha-1-acid glycoprotein, or to proteins within specific tissues. Understanding these off-target interactions is critical for a complete pharmacokinetic and pharmacodynamic profile.

Future research could investigate the binding of BD140 to a panel of other relevant proteins to assess its specificity and to identify any potential cross-reactivity. Even a low-affinity interaction with another protein could be significant, and characterizing such binding would provide a more comprehensive understanding of a drug's distribution and potential side effects. Studies have already shown that reactive drugs can bind to various sites on HSA, and it is conceivable that BD140 could be used to probe similar interactions on other proteins. nih.gov

Methodological Innovations for Improved Signal-to-Noise Ratios and Assay Sensitivity

Achieving a high signal-to-noise ratio (SNR) is fundamental to the accuracy and reliability of any fluorescence-based assay. baslerweb.com In the context of BD140 albumin binding assays, methodological innovations aimed at improving SNR can lead to greater sensitivity and more precise quantification of binding interactions.

Several strategies can be employed to enhance the SNR. These include optimizing the excitation and emission wavelengths, using high-quality optical filters to minimize background fluorescence, and employing advanced data analysis techniques to distinguish true signal from noise. nih.govyoutube.com Additionally, the development of new instrumentation and detector technologies could further improve the sensitivity of BD140 assays. nih.govadsantec.com For instance, techniques like phase contrast tomography have been shown to increase the signal-to-noise ratio in imaging. nih.gov By focusing on these methodological improvements, researchers can push the limits of detection and gain a more detailed understanding of the subtleties of drug-albumin interactions.

Q & A

Q. How should BD140 be optimally utilized in designing an albumin binding assay?

BD140, a fluorescent probe targeting Sudlow Site II of human serum albumin (HSA), requires precise experimental conditions. Use 3 µM BD140 with 10 µM HSA in phosphate buffer (pH 7.3) incubated at 25°C for 30 minutes. Fluorescence intensity is measured at 365 nm excitation and 470 nm emission using fluorometers like the Jasco FP-770 . Validate binding specificity via competitive displacement assays with Site II ligands (e.g., ibuprofen) .

Q. What controls are essential to confirm BD140’s binding specificity to HSA?

Include:

  • Negative controls : Assays without HSA to exclude nonspecific fluorescence.
  • Competitive displacement : Co-incubation with Site II-specific ligands (e.g., warfarin for Site I, ibuprofen for Site II) to confirm binding site .
  • Denatured albumin : Heat-treated HSA (65°C for 15 min) to disrupt binding pockets .

Q. How do albumin source and storage conditions affect BD140 binding assays?

Commercial HSA varies in purity and post-translational modifications (e.g., glycation), which alter binding affinity . Use fresh HSA stored at 2–25°C and avoid freeze-thaw cycles to prevent aggregation . Pre-filter samples (0.22 µm) to remove particulates that interfere with fluorescence readings .

Advanced Research Questions

Q. How can conflicting binding affinity (Kd) values for BD140 across studies be resolved?

Discrepancies arise from methodological differences:

  • Technique variability : Fluorescence quenching may overestimate Kd compared to equilibrium dialysis or isothermal titration calorimetry (ITC) .
  • Albumin conformation : HSA structural flexibility (e.g., pH-dependent isomerization) impacts ligand access to Site II . Standardize buffer conditions (pH 7.4, 150 mM NaCl) and validate with crystallographic data (e.g., PDB ID 1AO6) .

Q. What advanced methods validate BD140’s binding kinetics and stoichiometry?

  • Surface Plasmon Resonance (SPR) : Immobilize HSA on a sensor chip to measure real-time association/dissociation rates .
  • Circular Dichroism (CD) : Detect conformational changes in HSA upon BD140 binding, particularly in α-helix content .
  • Molecular Dynamics Simulations : Model BD140-HSA interactions to identify critical residues (e.g., Lys199, Trp214) .

Q. How do pathological modifications of albumin (e.g., glycation) influence BD140 binding?

Glycated albumin (GA) in diabetes exhibits reduced binding capacity due to Lys residue modifications. Quantify GA using LC-MS and compare BD140 binding affinity via fluorescence polarization. GA levels >15% correlate with 20–30% reduced BD140 binding .

Q. What statistical approaches address non-linear binding data in BD140 assays?

Use the Hill equation to model cooperativity:

YYmax=[L]nKd+[L]n\frac{Y}{Y_{\text{max}}} = \frac{[L]^n}{K_d + [L]^n}

where nn = Hill coefficient. Non-linear regression tools (e.g., GraphPad Prism) fit data to distinguish single-site vs. cooperative binding .

Methodological Validation

Q. How to ensure reproducibility across laboratories using BD140?

  • Standardize protocols : Adopt guidelines from the YY/T 1228-2014 standard for albumin assays .
  • Inter-laboratory calibration : Share HSA aliquots from a single batch and validate using reference methods (e.g., bromocresol green assay) .
  • Quality controls : Include internal standards (e.g., ANS fluorescence for hydrophobicity validation) .

Q. What orthogonal techniques complement BD140-based assays?

  • High-Performance Affinity Chromatography (HPAC) : Resolve HSA-ligand complexes to quantify binding site occupancy .
  • Zeta Potential Analysis : Measure surface charge changes (e.g., HSA at pH 7.4: −15 mV) to infer ligand-induced conformational shifts .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies between in vitro and in vivo BD140 binding data?

In vivo factors (e.g., competing ligands, oxidative stress) alter HSA binding. Use ex vivo assays with patient-derived albumin and correlate with clinical parameters (e.g., renal function) . For translational studies, measure free BD140 concentrations via ultrafiltration .

Q. What explains variability in BD140’s quantum yield across experimental setups?

Environmental factors (e.g., solvent polarity, temperature) affect fluorescence. Use time-resolved fluorescence to differentiate static vs. dynamic quenching . Calibrate fluorometers with standard dyes (e.g., quinine sulfate) to normalize readings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.